molecular formula C13H26N2O3 B13528766 Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate CAS No. 1013938-10-7

Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate

Cat. No.: B13528766
CAS No.: 1013938-10-7
M. Wt: 258.36 g/mol
InChI Key: VGDTYMGMGAROSF-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group and an oxan-3-yl group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-3-yl derivative. One common method involves the use of tert-butyl carbamate and an oxan-3-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxan-3-yl group may enhance the compound’s stability and solubility, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate is unique due to its combination of a tert-butyl carbamate group and an oxan-3-yl group. This structure provides enhanced stability and reactivity, making it a valuable compound in various synthetic and research applications .

Properties

CAS No.

1013938-10-7

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl N-[1-amino-3-(oxan-3-yl)propan-2-yl]carbamate

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-11(8-14)7-10-5-4-6-17-9-10/h10-11H,4-9,14H2,1-3H3,(H,15,16)

InChI Key

VGDTYMGMGAROSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCOC1)CN

Origin of Product

United States

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